molecular formula C11H9F3O B13554564 1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde

1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde

Cat. No.: B13554564
M. Wt: 214.18 g/mol
InChI Key: FMZZWPLWGMTVLV-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde is a cyclopropane derivative featuring a carbaldehyde group and a 4-(trifluoromethyl)phenyl substituent. The cyclopropane ring confers structural rigidity, while the electron-withdrawing trifluoromethyl (-CF₃) group on the aromatic ring enhances electrophilicity at the aldehyde moiety. Its molecular formula is C₁₁H₉F₃O, with a calculated molecular weight of 214.19 g/mol.

Properties

Molecular Formula

C11H9F3O

Molecular Weight

214.18 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C11H9F3O/c12-11(13,14)9-3-1-8(2-4-9)10(7-15)5-6-10/h1-4,7H,5-6H2

InChI Key

FMZZWPLWGMTVLV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzyl chloride with cyclopropane-1-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the nature of the derivatives used .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Physical State (Inferred) Key References
1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde C₁₁H₉F₃O 214.19 Aromatic -CF₃ (electron-withdrawing) Likely liquid N/A
1-[(4-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde C₁₂H₂₀O 180.29 Aliphatic -CH₂(4-methylcyclohexyl) Discontinued (liquid?)
1-(4-Bromophenyl)cyclopropane-1-carbaldehyde C₁₀H₉BrO 225.09 Aromatic -Br (electron-withdrawing) Solid/Liquid*
1-(Methoxymethyl)cyclopropane-1-carbaldehyde C₆H₁₀O₂ 114.14 Aliphatic -CH₂OCH₃ (electron-donating) Discontinued (liquid?)
1-(propan-2-yl)cyclopropane-1-carbaldehyde C₇H₁₂O 112.17 Aliphatic -C(CH₃)₂ (sterically bulky) Liquid (stored at -10°C)

*Note: Physical states inferred from molecular weights and substituent types.

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (EWGs):

    • The -CF₃ group in the target compound enhances electrophilicity at the aldehyde, making it more reactive toward nucleophilic additions (e.g., Grignard reactions) compared to analogs with electron-donating groups .
    • Bromophenyl (C₁₀H₉BrO, ) shares similar EWG effects but may enable cross-coupling reactions (e.g., Suzuki-Miyaura) due to the presence of bromine.
  • Steric Effects:

    • The isopropyl group in C₇H₁₂O introduces steric hindrance, which may slow down reactions at the aldehyde site but improve stability against polymerization.

Biological Activity

1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde is a cyclopropane derivative characterized by its trifluoromethyl substitution, which significantly influences its chemical properties and biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and inflammation.

The molecular formula of 1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde is C10H8F3OC_{10}H_{8}F_{3}O, with a molecular weight of approximately 224.17 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

The biological activity of 1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde is primarily mediated through its interactions with various enzymes and receptors. The trifluoromethyl group not only improves membrane penetration but also modulates the activity of specific molecular targets involved in cellular signaling pathways. This modulation can lead to significant effects on cell proliferation, apoptosis, and inflammatory responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies have shown that it can inhibit the proliferation of cancer cell lines, such as glioblastoma cells (U251). Treatment with this compound resulted in a significant decrease in cell viability and alterations in gene expression related to cell growth and inflammatory responses .
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation by regulating pathways associated with cytokine production and immune response modulation.

Case Studies

  • Cell Proliferation Inhibition : In a study involving U251 glioblastoma cells, treatment with 400 nM of the compound led to a marked decrease in cell number, indicating potent anticancer properties. Gene expression analysis revealed significant changes in transcripts associated with tumor progression and inflammation .
  • Pharmacokinetics : A pharmacokinetic study showed that modifications to the cyclopropane structure could enhance the bioavailability and therapeutic efficacy of the compound. For instance, derivatives with altered substituents exhibited improved clearance rates and half-lives in rodent models .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
1-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehydeC10H8F3OC_{10}H_{8}F_{3}OTrifluoromethyl group enhances lipophilicityAnticancer, anti-inflammatory
2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acidC10H9F3O2C_{10}H_{9}F_{3}O_2Carboxylic acid substitutionSimilar anticancer properties
1-{[4-(Trifluoromethyl)phenyl]methyl}butanoic acidC12H13F3O2C_{12}H_{13}F_{3}O_2Butanoic acid chain additionPotential anti-inflammatory effects

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